molecular formula C14H18BNO2S2 B7956392 6-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol

6-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol

Cat. No.: B7956392
M. Wt: 307.2 g/mol
InChI Key: BXOQGRWUBUCKGR-UHFFFAOYSA-N
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Description

6-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol is a complex organic compound that features a benzothiazole core substituted with a methyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane group is typically introduced through a borylation reaction, often using bis(pinacolato)diboron and a suitable catalyst such as palladium or iridium complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the benzothiazole ring or the dioxaborolane moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the dioxaborolane group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified benzothiazole derivatives.

    Substitution: Various substituted benzothiazole compounds.

Scientific Research Applications

6-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 6-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
  • 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

6-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol is unique due to its benzothiazole core, which imparts distinct electronic and steric properties compared to similar compounds with pyridine or other heterocyclic cores

Properties

IUPAC Name

6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO2S2/c1-8-6-9(11-10(7-8)20-12(19)16-11)15-17-13(2,3)14(4,5)18-15/h6-7H,1-5H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOQGRWUBUCKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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